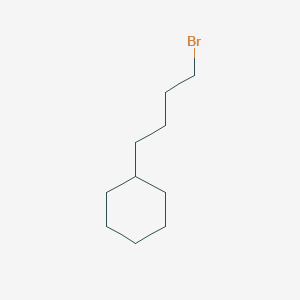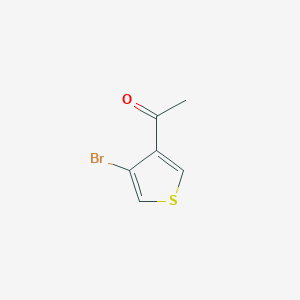
(4-Bromobutyl)cyclohexane
Vue d'ensemble
Description
The compound (4-Bromobutyl)cyclohexane is not directly mentioned in the provided papers, but it can be inferred that it is a brominated organic compound featuring a cyclohexane ring and a 4-bromobutyl substituent. The papers provided discuss various brominated cyclohexane derivatives and their synthesis, which can offer insights into the properties and reactivity of similar compounds like this compound.
Synthesis Analysis
The synthesis of brominated cyclohexane derivatives can be complex, involving multiple steps and reagents. For instance, the intramolecular bromo-amination of cyclohexa-2,5-dienyl-1-methylaldehyde and optically pure 1,2-diaryl-1,2-diamine leads to the discrimination of two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Another synthesis route starts from cyclohexa-1,4-diene, which upon bromination and subsequent reactions, yields various quercitol derivatives . These methods highlight the versatility of brominated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of brominated cyclohexane derivatives can be quite diverse, depending on the position and number of substituents on the ring. For example, the synthesis of cyclohexane derivatives with substituents at the 1,2,4,5-positions shows the selectivity in addition reactions and the complexity of the resulting molecular structures . The crystal structure of a related compound, tris(4-bromo-3a,6a-diaza-1,4-diphosphapentalen-1-yl)amine, provides insights into the bond lengths and angles that could be expected in brominated cyclohexane compounds .
Chemical Reactions Analysis
Brominated cyclohexane derivatives can undergo a variety of chemical reactions. The uncatalyzed oxidation of 1,4-cyclohexanedione by acidic bromate is an example of a reaction that can generate chemical oscillations, indicating the reactivity of such compounds under specific conditions . Additionally, the annelation of dianions with ω-bromoesters demonstrates the potential for creating complex structures, such as bicyclo(4.4.0)decan-2-one derivatives, which are valuable in sesquiterpene synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of similar brominated cyclohexane compounds. These properties are influenced by the presence of the bromine atom and the cyclohexane ring. Bromine atoms are known to be reactive and can participate in various chemical reactions, such as bromo-amination and bromination . The cyclohexane ring provides a stable scaffold that can be functionalized to produce a wide range of derivatives with different physical and chemical properties .
Applications De Recherche Scientifique
Synthèse des caoutchoucs bromobutyle
Caoutchoucs bromobutyle : constituent une classe importante de caoutchoucs synthétiques très appréciés pour leur imperméabilité aux gaz et leur stabilité thermique. (4-Bromobutyl)cyclohexane peut être utilisé dans la synthèse de ces caoutchoucs, où il agit comme un agent bromant pour introduire du brome dans la chaîne polymère . Cette modification améliore les caractéristiques de vulcanisation du caoutchouc et sa compatibilité avec d'autres matériaux.
Mécanisme D'action
Target of Action
Brominated compounds like (4-bromobutyl)cyclohexane are often used in proteomics research
Mode of Action
For instance, bromobutyl rubber can form carbon-carbon crosslinks when heated with zinc oxide at a temperature greater than 160 °C . This suggests that this compound might undergo similar reactions, potentially interacting with its targets through covalent bonding.
Biochemical Pathways
For example, bromobutyl rubber can form carbon-carbon crosslinks, suggesting that this compound might also influence crosslinking processes in biological systems .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 21916 , could influence its pharmacokinetics. For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.
Result of Action
Given its potential to form carbon-carbon crosslinks , it might influence the structure and function of target molecules, potentially leading to changes in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bromination reaction of bromobutyl rubber is known to be temperature-dependent . Therefore, the temperature and other environmental conditions could influence the action of this compound.
Propriétés
IUPAC Name |
4-bromobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWXUKZEJDCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553375 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60439-16-9 | |
| Record name | (4-Bromobutyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1283825.png)







